Cyclobuta[B]quinoxaline
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Overview
Description
Cyclobuta[B]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused ring structure that includes both a benzene ring and a pyrazine ring. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[B]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have also explored green chemistry approaches, such as ultrasound irradiation and microwave-assisted synthesis, to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of heterogeneous catalysts, such as HClO4·SiO2, to facilitate the cyclization-oxidation processes . Additionally, the use of eco-friendly solvents and reaction media, such as water, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclobuta[B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved material properties .
Scientific Research Applications
Cyclobuta[B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclobuta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
Comparison with Similar Compounds
Cyclobuta[B]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with similar biological activities.
Pthalazine: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.
Quinazoline: Known for its anticancer and anti-inflammatory activities.
This compound stands out due to its unique fused ring structure, which imparts exceptional stability and high redox potentials, making it a promising candidate for various applications .
Biological Activity
Cyclobuta[B]quinoxaline is a unique bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its fused cyclobutane and quinoxaline structure, which contributes to its biological activity. The compound's unique geometry allows for specific interactions with biological targets, enhancing its efficacy as a therapeutic agent.
Biological Activities
1. Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it possesses both antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as fungi.
2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against respiratory viruses such as influenza and coronaviruses. This compound derivatives have shown potential as inhibitors of viral replication, with some studies reporting IC50 values in the low micromolar range against H1N1 influenza virus . The mechanism involves disruption of viral protein synthesis and interference with viral entry into host cells.
3. Anticancer Effects
this compound has been studied for its anticancer potential. It has been found to inhibit specific kinases involved in cancer cell proliferation, such as tyrosine kinases and C-MET kinases, leading to apoptosis in cancer cells . Notably, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.
Activity Type | Target Pathogen/Cell Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Antibacterial | E. coli | 2.5 | Membrane disruption |
Antifungal | Candida albicans | 1.2 | Cell wall synthesis inhibition |
Antiviral | H1N1 influenza virus | 0.2164 | Inhibition of viral replication |
Anticancer | HeLa cells | 5.0 | Apoptosis induction via kinase inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition: The compound inhibits tyrosine kinases, which play critical roles in cell signaling pathways related to growth and differentiation.
- C-MET Kinase Inhibition: By targeting C-MET kinases, this compound can disrupt pathways that promote tumor growth and metastasis.
- Viral Protein Interference: Its structural features allow it to bind effectively to viral proteins, preventing their function and thereby inhibiting the viral life cycle.
Case Studies
-
Antiviral Efficacy Against Influenza
A study highlighted the synthesis of a this compound derivative that exhibited potent antiviral activity against the H1N1 strain. The derivative showed an IC50 value of 0.2164 μM while maintaining a high CC50 value (315578.68 μM), indicating a favorable safety profile . -
Anticancer Activity in vitro
Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways following kinase inhibition. This was particularly evident in HeLa cells, where significant cell death was observed at concentrations around 5 μM .
Properties
CAS No. |
6847-24-1 |
---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
cyclobuta[b]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H |
InChI Key |
DLESZHBEKLWNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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